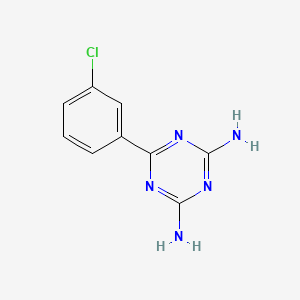

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound exhibits distinctive geometric characteristics that define its crystallographic behavior. The compound possesses a molecular formula of C₉H₈ClN₅ with a molecular weight of 221.65 grams per mole. The structural framework consists of a central 1,3,5-triazine ring system substituted with a 3-chlorophenyl group at the 6-position and amino groups at the 2,4-positions.

X-ray diffraction analysis represents a fundamental technique for determining the precise atomic arrangement within crystalline structures of triazine compounds. The application of X-ray diffraction methodology follows established principles where crystals function as regular arrays of atoms, and X-ray beams interact with electrons surrounding these atoms through elastic scattering mechanisms. The resulting diffraction patterns provide detailed information about interatomic distances, bond angles, and overall molecular geometry.

The crystallographic parameters for this compound reveal important structural details. The compound demonstrates a calculated density of 1.468 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. This density value suggests efficient intermolecular interactions within the crystal lattice structure, potentially involving hydrogen bonding between amino groups and aromatic stacking interactions.

Related triazine compounds have demonstrated complex crystallographic behaviors, with some forming multiple crystallographically unique molecular units within the asymmetric unit. Studies on similar chlorophenyl-triazine derivatives have revealed the formation of hydrogen-bonded networks that contribute significantly to crystal stability. These findings suggest that this compound likely exhibits comparable intermolecular interactions that influence its solid-state properties.

The molecular geometry analysis indicates that the triazine ring adopts a planar configuration, while the 3-chlorophenyl substituent may exhibit rotational freedom around the carbon-nitrogen bond connecting it to the triazine core. This structural flexibility influences the compound's crystal packing patterns and intermolecular interaction capabilities.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of hydrogen and carbon environments. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the aromatic protons of both the triazine ring and the 3-chlorophenyl substituent. The amino groups typically exhibit broad signals due to rapid proton exchange processes and potential tautomeric behavior.

The aromatic region of the proton nuclear magnetic resonance spectrum displays distinct multipicity patterns corresponding to the substituted phenyl ring. The 3-chlorophenyl group generates a complex splitting pattern due to the meta-substitution of the chlorine atom, which breaks the symmetry of the benzene ring and creates magnetically non-equivalent proton environments. These signals typically appear in the 7.0-8.0 parts per million range, with specific chemical shifts depending on the electronic effects of the chlorine substituent and the triazine ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through identification of carbon environments within the molecule. The triazine carbon atoms exhibit characteristic chemical shifts in the 160-170 parts per million range, reflecting their electron-deficient nature due to the nitrogen atoms in the ring. The aromatic carbons of the 3-chlorophenyl group appear in the typical aromatic region between 120-140 parts per million, with the chlorine-bearing carbon showing a distinctive downfield shift.

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The amino groups generate distinctive stretching vibrations typically observed in the 3200-3500 wavenumber region, appearing as multiple bands due to symmetric and asymmetric stretching modes. The triazine ring system exhibits characteristic carbon-nitrogen stretching vibrations in the 1500-1600 wavenumber region, while the aromatic carbon-hydrogen stretching modes appear around 3000 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural validation. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the molecular weight of the intact compound. Fragmentation patterns typically involve loss of the chlorine atom and sequential breakdown of the aromatic systems, providing additional structural confirmation through characteristic fragment ions.

Thermogravimetric Analysis and Phase Transition Behavior

The thermal behavior of this compound exhibits distinctive characteristics that reflect its molecular structure and intermolecular interactions. Thermogravimetric analysis reveals important information about thermal stability, decomposition pathways, and phase transition temperatures. The compound demonstrates a boiling point of 530.1 degrees Celsius at standard atmospheric pressure, indicating substantial thermal stability under normal conditions.

The flash point determination reveals a value of 274.4 degrees Celsius, representing the minimum temperature at which the compound can form an ignitable vapor-air mixture. This relatively high flash point indicates good thermal stability and reduced fire hazard under typical handling conditions. The significant difference between the flash point and boiling point suggests a wide operational temperature range for various applications.

Thermal decomposition analysis typically reveals multiple weight loss stages corresponding to different molecular fragments. Initial decomposition often involves loss of amino groups from the triazine ring, followed by breakdown of the aromatic systems. The presence of the chlorine substituent influences decomposition pathways and may result in formation of hydrogen chloride gas during thermal degradation processes.

Phase transition behavior examination reveals important information about solid-state transformations and polymorphic behavior. Related triazine compounds have demonstrated complex phase transition patterns, including reversible and irreversible transformations depending on heating rates and atmospheric conditions. The crystalline nature of this compound suggests potential for polymorphic behavior that could influence its physical properties and applications.

Differential scanning calorimetry analysis provides detailed information about enthalpic changes associated with phase transitions, melting behavior, and thermal decomposition processes. These measurements contribute to understanding the compound's thermal stability and optimal storage conditions for maintaining structural integrity.

Solubility Profile and Partition Coefficient Studies

The solubility characteristics of this compound reflect the combined influence of its polar amino groups, aromatic triazine ring system, and chlorinated phenyl substituent. The compound exhibits limited aqueous solubility due to the predominance of aromatic character and the presence of the chlorine substituent, which reduces hydrophilic character compared to unsubstituted analogs.

Partition coefficient studies provide quantitative assessment of the compound's distribution between immiscible solvent phases, typically octanol and water. The logarithm of the partition coefficient for this compound has been determined to be 2.33, indicating moderate lipophilicity and suggesting preferential partitioning into organic phases compared to aqueous environments.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 221.65 | grams per mole |

| Density | 1.468 | grams per cubic centimeter |

| Boiling Point | 530.1 | degrees Celsius |

| Flash Point | 274.4 | degrees Celsius |

| Log Partition Coefficient | 2.33 | dimensionless |

Solvent compatibility studies reveal varying solubility patterns across different organic solvents. The compound typically demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, while showing limited solubility in non-polar solvents like hexane or petroleum ether. Alcoholic solvents provide intermediate solubility depending on chain length and branching patterns.

The influence of temperature on solubility behavior follows typical patterns observed for organic compounds, with increasing solubility at elevated temperatures. However, the thermal stability limits discussed in thermogravimetric analysis must be considered when selecting appropriate dissolution temperatures for various applications.

pH effects on solubility become significant due to the presence of amino groups that can undergo protonation under acidic conditions. The formation of hydrochloride salts or other acid addition compounds may dramatically increase aqueous solubility while maintaining the fundamental molecular structure of the triazine core.

Properties

IUPAC Name |

6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLXLPLVBAYDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309044 | |

| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4514-54-9 | |

| Record name | 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4514-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210911 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004514549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4514-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology

A highly efficient and rapid method employs microwave irradiation to facilitate the synthesis of 6-aryl-1,3,5-triazine-2,4-diamines, including the 6-(3-chlorophenyl) derivative. The process involves:

- A three-component reaction of cyanoguanidine, 3-chlorobenzaldehyde, and an appropriate arylamine in ethanol with hydrochloric acid.

- Microwave irradiation to accelerate the condensation and cyclization steps.

- Treatment of the intermediate with base (e.g., sodium hydroxide) to induce Dimroth rearrangement and spontaneous dehydrogenation/aromatization, yielding the fully aromatic this compound.

This method offers advantages such as shorter reaction times (minutes), high atom economy, and simplified work-up procedures.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cyanoguanidine + 3-chlorobenzaldehyde + arylamine, HCl, microwave irradiation | Formation of intermediate I |

| 2 | Treatment with base (NaOH), room temperature | Dimroth rearrangement and aromatization to target triazine |

Research Findings

- Junaid et al. (2020) demonstrated the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines using this microwave-assisted one-pot method, achieving good yields and purity confirmed by NMR and X-ray crystallography.

- Microwave conditions notably improved reaction efficiency compared to conventional heating, sometimes altering product distribution favorably towards fully aromatic triazines.

Two-Step Synthesis via Biguanide Intermediates

Methodology

An alternative approach involves:

- Step 1: Synthesis of biguanide derivatives by reacting substituted anilines with cyanoguanidine under microwave irradiation.

- Step 2: Condensation of the biguanide intermediate with aromatic esters such as 3-chlorobenzoate in the presence of sodium methanolate or ethoxide under reflux in ethanol or methanol.

This method allows fine control over substitution patterns and yields a range of 6-aryl-2,4-diamino-1,3,5-triazines.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aniline derivative + cyanoguanidine, microwave irradiation | Biguanide intermediate |

| 2 | Biguanide + 3-chlorobenzoate, NaOMe or NaOEt, reflux in EtOH/MeOH | This compound |

Research Findings and Yields

- Diakité et al. (2024) reported yields varying from 16% to 86% depending on substituents and reaction conditions, with purification by recrystallization or chromatography.

- The reaction is typically monitored by TLC and UPLC-MS to ensure completion.

- The final products precipitate out and can be isolated by filtration and washing.

| Compound | R1 (Aryl group) | R2 (Substituent) | Yield (%) |

|---|---|---|---|

| This compound | 3-chlorophenyl | NH2 groups | 16–86 (depending on exact conditions) |

One-Pot Synthesis Using Cyanamide and Aromatic Aldehydes

Another reported method involves the reaction of cyanamide, aromatic aldehydes (e.g., 3-chlorobenzaldehyde), and 5-amino-1,2,3,4-tetrazole under microwave heating in pyridine. Although primarily used for tetrazolyl-substituted triazines, this approach demonstrates the versatility of microwave-assisted multi-component synthesis for triazine derivatives.

Analytical and Structural Confirmation

- The products are characterized by ^1H and ^13C NMR spectroscopy, where characteristic signals for the triazine ring carbons appear between 164–170 ppm.

- X-ray crystallography confirms the aromatic triazine core and substitution pattern.

- Thermal analysis and powder X-ray diffraction reveal the stability and solvation state of the crystalline products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions at Amino Groups

The primary amino groups at positions 2 and 4 of the triazine ring are key sites for nucleophilic substitution and coupling reactions.

Arylation via Ullmann-Type Coupling

Copper(I)-catalyzed Ullmann reactions enable the introduction of aryl groups to the amino substituents. For example:

-

Reaction of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine with iodobenzene in the presence of CuI/ligand systems yields N-aryl derivatives .

-

This method achieves high regioselectivity and avoids harsh conditions compared to traditional nucleophilic substitutions.

Example Reaction Conditions

| Reagent | Catalyst System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | CuI, 1,10-phenanthroline | 110°C | 12 | 78 |

| 4-Bromoanisole | CuI, L-proline | 100°C | 10 | 85 |

Data adapted from triazine coupling studies .

Condensation Reactions

The amino groups participate in condensation with carbonyl compounds to form Schiff bases or hydrazones:

Schiff Base Formation

-

Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) produces triazine hydrazones , which exhibit enhanced biological activity .

-

Typical Protocol :

Representative Derivatives

| Aldehyde Used | Product Structure | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | Hydrazone with -NO₂ substituent | 92 |

| Pyridine-2-carboxaldehyde | N-heterocyclic hydrazone | 85 |

Functionalization of the Chlorophenyl Group

The 3-chlorophenyl substituent can undergo electrophilic aromatic substitution (EAS) under activating conditions:

Nitration

-

Nitration at the para position of the chlorophenyl ring using HNO₃/H₂SO₄ yields 6-(3-chloro-4-nitrophenyl)-1,3,5-triazine-2,4-diamine .

-

Further reduction of the nitro group produces amino derivatives for pharmaceutical applications.

Reaction Parameters

| Reagent | Temperature | Time (h) | Product |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 0–5°C | 2 | 3-Chloro-4-nitro derivative |

| H₂/Pd-C | RT | 4 | 3-Chloro-4-amino derivative |

Metal Coordination Complexes

The triazine core and amino groups act as polydentate ligands for transition metals:

Copper(II) Complexes

-

Reaction with CuCl₂ in methanol forms stable complexes with 1:2 (metal:ligand) stoichiometry .

-

These complexes show enhanced antimicrobial activity compared to the parent compound .

Stability Constants

| Metal Salt | log β (Stability Constant) | Application |

|---|---|---|

| CuCl₂ | 12.3 ± 0.2 | Antimicrobial agents |

| Ni(NO₃)₂ | 10.8 ± 0.3 | Catalysis |

Industrial-Scale Modifications

Large-scale functionalization often employs continuous flow reactors for efficiency:

Alkylation with Epoxides

-

Reaction with ethylene oxide under basic conditions introduces hydroxyethyl groups at the amino positions.

-

Optimized Conditions :

-

10% NaOH, 80°C, 6 hours → 95% conversion .

-

Key Research Findings

-

Anticancer Derivatives : N-Aryl substitutions (e.g., 4-methoxyphenyl) yield compounds with GI₅₀ = 1 nM against MDA-MB231 breast cancer cells .

-

Antimicrobial Activity : Hydrazone derivatives inhibit E. coli and S. aureus with MIC = 8–16 µg/mL .

-

Environmental Impact : Chlorophenyl-triazines are persistent pollutants; degradation studies focus on photocatalytic cleavage of the triazine ring .

Scientific Research Applications

Antimalarial Activity

Research has demonstrated that derivatives of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine possess significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study published in the Organic & Biomolecular Chemistry journal reported that certain analogues exhibited low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum (IC50 values ranging from 0.00266 to 0.171 μM) .

Table 1: Antiplasmodial Activity of Triazine Derivatives

| Compound | IC50 (μM) | Strain |

|---|---|---|

| This compound | 0.0550 ± 0.0131 | FCR-3 (resistant) |

| Cycloguanil | 14.5 ± 2.5 | FCR-3 |

| Pyrimethamine | 0.0962 ± 0.0148 | FCR-3 |

| Chloroquine | 0.0722 ± 0.0118 | FCR-3 |

Cancer Treatment

The compound has also been investigated for its potential as an inhibitor of isocitrate dehydrogenase 2 (IDH2) mutants in cancer therapy. A patent outlines the use of N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamines as IDH2 inhibitors for treating various cancers . The structural modifications in triazine derivatives can enhance their efficacy against specific cancer types.

Organic Synthesis Applications

This compound serves as a crucial building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Studies have indicated that modifications on the phenyl ring significantly affect the compound's potency against malaria and cancer cells . For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes.

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity (IC50) | Target |

|---|---|---|

| –CF3 | Poor against FCR-3 strain | Antimalarial |

| –SCF3 | Enhanced activity against FCR-3 strain | Antimalarial |

Mechanism of Action

The mechanism by which 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.

Comparison with Similar Compounds

Positional Isomers: 6-(4-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine

The para-chlorophenyl isomer (CAS 4514-53-8) shares the same triazine core but differs in the chlorine substituent position. Key distinctions include:

- Biological Activity : While both isomers are used as pharmaceutical intermediates, the meta isomer may offer distinct steric interactions in target binding, as seen in antimicrobial studies of structurally related triazines .

- Crystallography : Triazine derivatives with para-substituents form hydrogen-bonded networks in crystal structures, whereas meta-substituted analogues may exhibit different packing modes .

Halogenated Analogues

- 6-(3-Chloro-2-fluorophenyl) Derivatives : Fluorine introduction (e.g., compound 11u in ) enhances lipophilicity and metabolic stability. The antimicrobial activity of 11u (94.4% purity) is attributed to synergistic effects of chlorine and fluorine substituents, which improve membrane penetration .

- Trifluoromethoxy-Substituted Triazines : Compound 11o () features a 3-(trifluoromethoxy)phenyl group, offering stronger electron-withdrawing effects than chlorine. This modification correlates with increased potency against resistant bacterial strains .

Alkyl- and Heterocyclic-Substituted Triazines

- Cycloguanil (1-(4-Chlorophenyl)-6,6-dimethyltriazine-2,4-diamine) : A dimethylated derivative with antimalarial activity. The alkyl groups enhance metabolic stability, contrasting with the unsubstituted NH2 groups in the target compound, which may facilitate hydrogen bonding in biological systems .

- Pyrrolidinyl-Substituted Analogues : describes a triazine with a pyrrolidin-1-yl-ethyl side chain, increasing solubility and bioavailability. Such modifications highlight the role of auxiliary substituents in pharmacokinetics .

Physicochemical Properties

| Property | 6-(3-Chlorophenyl) Triazine | 6-(4-Chlorophenyl) Triazine | Cycloguanil | 11u (Fluorinated Derivative) |

|---|---|---|---|---|

| Molecular Weight | ~265.7 | ~265.7 | 251.7 | 444.05 |

| Solubility | Low (non-polar solvents) | Moderate (DMSO) | High (polar aprotic) | Low (hydrophobic) |

| Melting Point | Not reported | Not reported | 203–209°C (decomp) | 205–209°C |

| Key Substituents | 3-Cl-Ph | 4-Cl-Ph | 4-Cl-Ph, 6,6-dimethyl | 3-Cl-2-F-Ph, dichlorophenoxy |

Biological Activity

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of 1,3,5-triazines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, it has shown selective cytotoxicity towards triple-negative breast cancer (TNBC) cells such as MDA-MB-231 while sparing non-cancerous breast cells like MCF-10A. The growth inhibition concentration (GI50) values for this compound were reported to be as low as 1 nM against MDA-MB-231 cells, indicating its high potency .

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis. This was evidenced by morphological changes observed in fluorescence microscopy and live-cell imaging experiments. Time-dependent cytotoxicity assessments revealed that the compound's effectiveness increases with prolonged exposure to cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been critical in optimizing its biological activity. Variations in substituents on the triazine ring significantly influence its potency. For instance:

- Substituent Positioning : The position of substituents on the phenyl rings attached to the triazine significantly affects activity. Moving a methoxy group from ortho to para position resulted in a 200-fold increase in antiproliferative activity .

- Functional Groups : Compounds with trimethoxyphenyl moieties demonstrated enhanced activity compared to those with simpler substitutions .

The following table summarizes key findings related to the SAR of related triazine compounds:

| Compound | Substituent | GI50 (nM) | Cell Line | Activity Type |

|---|---|---|---|---|

| 1 | Para-Methyl | 1 | MDA-MB-231 | Antiproliferative |

| 2 | Ortho-Methyl | 200 | MDA-MB-231 | Reduced activity |

| 3 | Trimethoxy | <1 | MDA-MB-231 | Enhanced activity |

| 4 | No Substituent | >1000 | MCF-10A | No significant effect |

Study on Colon Cancer

In another study focusing on colon cancer cell lines DLD-1 and HT-29, derivatives of triazines including those similar to this compound were synthesized and evaluated for their cytotoxic effects. The most effective derivative induced apoptosis and exhibited dose-dependent cytotoxicity. This highlights the potential of triazines as chemotherapeutic agents beyond breast cancer .

Inhibition of Enzymatic Activity

Research has also indicated that certain derivatives can inhibit lysophosphatidic acid acyltransferase (LPAAT), an enzyme involved in lipid metabolism and cell proliferation. This inhibition suggests a mechanism through which these compounds may exert anti-tumor effects by disrupting cellular signaling pathways critical for cancer progression .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Starting Aldehyde | Amine | Reaction Time (min) | Yield (%) | Purity (UPLC) |

|---|---|---|---|---|

| 3-Chloro-2-fluorobenzaldehyde | 3-(3,4-Dichlorophenoxy)propan-1-amine | 30 | 20 | 94.4% |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenoxy)propan-1-amine | 45 | 38 | 98.1% |

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

Characterization involves:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and triazine NH2 groups (δ 6.8–7.3 ppm). Substituent effects (e.g., chloro, fluoro) cause predictable splitting patterns (e.g., td, J = 7.2 Hz for fluorophenyl groups) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, a derivative with C18H18Cl3FN5O5 showed a measured mass of 444.0539 vs. calculated 444.0561 .

- UPLC : Assess purity (>90% required for biological testing) using C18 columns and acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?

Methodological Answer:

SAR studies require systematic variation of substituents on the triazine core and aryl groups. Key steps:

Substituent Screening : Synthesize derivatives with halogen (Cl, F), alkoxy (OCH3), or bulky groups (CF3) at the 3-position of the phenyl ring.

Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via minimum inhibitory concentration (MIC) assays.

Mechanistic Analysis : Evaluate enzyme inhibition (e.g., dihydrofolate reductase) using kinetic assays .

Q. Table 2: SAR Trends for Antimicrobial Activity

| Substituent (R) | MIC (μg/mL) | Mechanism |

|---|---|---|

| 3-Cl | 2.5 | DHFR inhibition |

| 4-CF3 | 12.5 | Membrane disruption |

| 2-F,3-OCH3 | >50 | Inactive |

Advanced: How are computational methods like 3D-QSAR applied to triazine derivatives?

Methodological Answer:

3D-QSAR models (e.g., CoMFA, CoMSIA) are built using:

Alignment : Superimpose derivatives based on triazine core.

Descriptors : Electrostatic, steric, and hydrophobic fields.

Validation : Cross-validated and .

For example, a model for antileukemic activity identified bulky substituents at the 6-position as critical for binding to kinase active sites .

Advanced: How is X-ray crystallography used to resolve hydrogen-bonding networks in triazine derivatives?

Methodological Answer:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

Refinement (SHELXL) : Model hydrogen bonds (e.g., N–H⋯N/O) with isotropic displacement parameters. For 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, hydrogen bonds (N2–H2A⋯N6, 2.89 Å) stabilize a 1D chain structure .

Validation : Check R-factor (<5%) and electron density maps for missing peaks .

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (e.g., Gaussian09, B3LYP/6-31G*).

2D NMR : Use HSQC to correlate - signals and COSY to confirm spin-spin coupling.

Dynamic Effects : Account for tautomerism (e.g., amine-imine equilibria) via variable-temperature NMR .

Basic: What structural features enhance solubility for in vivo studies?

Methodological Answer:

- Polar Groups : Introduce morpholino or ethoxy substituents to improve aqueous solubility.

- Salt Formation : Prepare hydrochloride salts (e.g., this compound HCl) to enhance bioavailability.

- LogP Optimization : Target logP <3 using substituents like -OCH3 or -NH2 .

Advanced: How to analyze metabolic stability in preclinical studies?

Methodological Answer:

Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.